N-(4-ethynylphenyl)benzenesulfonamide: A Bifunctional Scaffold for Medicinal Chemistry
N-(4-ethynylphenyl)benzenesulfonamide: A Bifunctional Scaffold for Medicinal Chemistry
Executive Summary
N-(4-ethynylphenyl)benzenesulfonamide represents a specialized class of "reverse" sulfonamides that serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) and chemical biology. Unlike primary sulfonamides (Ar-SO₂NH₂), which are classic Carbonic Anhydrase inhibitors, this N-substituted variant functions primarily as a bifunctional scaffold . It combines a stable, rigid sulfonamide linker with a reactive ethynyl "warhead," enabling bio-orthogonal conjugation via Click Chemistry (CuAAC).
This technical guide details the structural architecture, validated synthetic protocols, and functional applications of this compound, designed for researchers requiring a stable alkyne-tagged building block.
Part 1: Chemical Architecture & Physicochemical Properties
Structural Analysis
The molecule consists of a benzenesulfonyl core coupled to a 4-ethynylaniline moiety. The sulfonamide bond (
| Property | Value (Predicted/Experimental) | Significance |
| IUPAC Name | N-(4-ethynylphenyl)benzenesulfonamide | Unambiguous identification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 257.31 g/mol | Fragment-based screening compatible |
| LogP (Calc) | ~2.8 - 3.1 | Moderate lipophilicity; membrane permeable |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Good oral bioavailability predictor (<140 Ų) |
| H-Bond Donors | 1 (Sulfonamide NH) | Target interaction capability |
| H-Bond Acceptors | 2 (Sulfonyl Oxygens) | Target interaction capability |
| Rotatable Bonds | 3 | Limited flexibility (rigid linker) |
Solubility Profile
-
High Solubility: DMSO, DMF, THF, Dichloromethane (DCM).
-
Moderate Solubility: Ethanol, Methanol.
-
Low Solubility: Water, Hexanes.
-
Handling: Prepare stock solutions (10–50 mM) in anhydrous DMSO for biological assays to prevent precipitation.
Part 2: Synthetic Pathway & Mechanism
The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann conditions) where the nucleophilic amine attacks the electrophilic sulfur of the sulfonyl chloride.
Reaction Mechanism
-
Activation: The base (Pyridine or TEA) scavenges the HCl byproduct, driving the equilibrium forward.
-
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the sulfur atom of benzenesulfonyl chloride.[1]
-
Elimination: Chloride is displaced, reforming the
bond and establishing the stable sulfonamide linkage.[1]
Visualization: Synthetic Workflow
Caption: Synthetic pathway via nucleophilic attack of 4-ethynylaniline on benzenesulfonyl chloride.
Part 3: Experimental Protocols
Synthesis of N-(4-ethynylphenyl)benzenesulfonamide
Objective: Isolate high-purity product (>95%) free of unreacted sulfonyl chloride.
Reagents:
-
4-Ethynylaniline (1.0 equiv)
-
Benzenesulfonyl chloride (1.1 equiv)
-
Pyridine (1.5 equiv) or Triethylamine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-ethynylaniline (5 mmol) in anhydrous DCM (20 mL). Add Pyridine (7.5 mmol) and cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add benzenesulfonyl chloride (5.5 mmol) diluted in 5 mL DCM over 15 minutes. Critical: Slow addition prevents exotherm-related side reactions.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually appears as a new spot with lower Rf than the sulfonyl chloride but higher than the aniline.
-
Quench & Workup: Dilute with DCM (30 mL). Wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine, saturated
(2 x 20 mL), and brine. -
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the sulfonamide
singlet (~10.5 ppm) and the acetylenic proton singlet (~4.1 ppm). -
MS (ESI):
peak at ~258.06 or at ~256.04.
Functional Application: Copper-Catalyzed Click Reaction (CuAAC)
Objective: Conjugate the scaffold to an azide-labeled reporter (e.g., Azide-Fluor 488).
Protocol:
-
Dissolve N-(4-ethynylphenyl)benzenesulfonamide (1 equiv) and Azide-Reporter (1 equiv) in tBuOH:Water (1:1).
-
Add
(5 mol%) and Sodium Ascorbate (10 mol%). -
Stir at RT for 1–12 hours.
-
Result: Formation of a 1,4-disubstituted 1,2,3-triazole linkage.[2]
Part 4: Functional Applications & Signaling Logic
Activity-Based Protein Profiling (ABPP)
While this specific molecule is not a primary CA inhibitor, it serves as a negative control probe or a structural scaffold in ABPP.
-
Primary Sulfonamides (
): Bind Zinc in Carbonic Anhydrase. -
Secondary Sulfonamides (
): Generally lack Zinc affinity. -
Utility: By comparing the proteome labeling of a primary sulfonamide probe vs. this N-substituted variant, researchers can distinguish specific CA binding from non-specific background interactions.
Fragment-Based Drug Discovery (FBDD) Logic
The ethynyl group allows this fragment to be "grown" into larger libraries.
-
Step 1: Screen the fragment for weak binding to a target (e.g., Kinases, GPCRs).
-
Step 2: Use the alkyne handle to click-conjugate diverse azide libraries.
-
Step 3: Rescreen for high-affinity "Lead" compounds.
Visualization: ABPP/FBDD Workflow
Caption: Workflow for utilizing the ethynyl scaffold in combinatorial library generation.
Part 5: References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link
-
PubChem. (2025).[3] 4-Ethynylbenzenesulfonamide (Analogue Data). National Library of Medicine. Link
